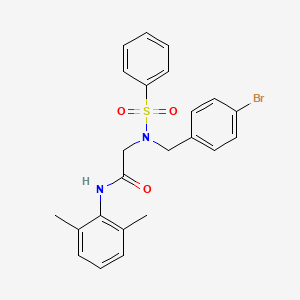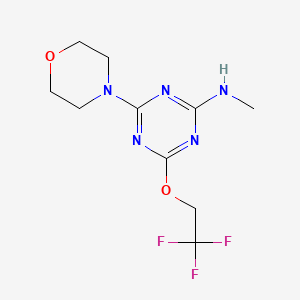
N-isobutyl-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-4-isopropoxybenzamide, also known as IBOP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. IBOP is a derivative of benzamide and has a unique structure that makes it an attractive compound for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-isobutyl-4-isopropoxybenzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and receptors in the body. N-isobutyl-4-isopropoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose metabolism and lipid homeostasis.
Biochemical and Physiological Effects:
N-isobutyl-4-isopropoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. N-isobutyl-4-isopropoxybenzamide has also been shown to improve glucose metabolism and lipid homeostasis, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-4-isopropoxybenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has a unique structure that makes it an attractive compound for studying various biological processes. However, there are also limitations to using N-isobutyl-4-isopropoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may be dose-dependent. Additionally, N-isobutyl-4-isopropoxybenzamide may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-isobutyl-4-isopropoxybenzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is its potential as a tool for studying the role of PPARγ in regulating glucose metabolism and lipid homeostasis. Additionally, further research is needed to fully understand the mechanism of action of N-isobutyl-4-isopropoxybenzamide and its effects on various biological processes.
Métodos De Síntesis
The synthesis of N-isobutyl-4-isopropoxybenzamide involves the reaction of 4-isopropoxybenzoic acid with isobutylamine in the presence of a coupling reagent. The reaction yields N-isobutyl-4-isopropoxybenzamide as the final product. The synthesis process is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-isobutyl-4-isopropoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-isobutyl-4-isopropoxybenzamide has also been found to modulate the activity of various enzymes and receptors, making it a valuable tool for studying biochemical pathways.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-15-14(16)12-5-7-13(8-6-12)17-11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNLJRXYICTERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)
![5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5718143.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5718157.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)

![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5718209.png)
